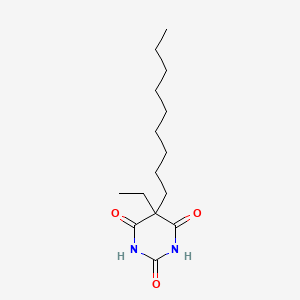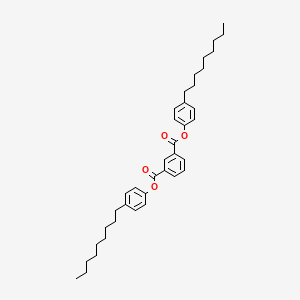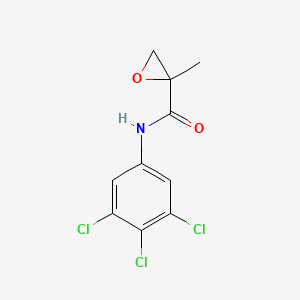![molecular formula C29H38N2 B14492038 4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-20-4](/img/structure/B14492038.png)
4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of diarylmethanes. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a central 4-hexylphenyl group. This compound is known for its applications in dye manufacturing and as a reagent in various chemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable aldehyde or ketone under acidic conditions. One common method is the condensation reaction between N,N-dimethylaniline and 4-hexylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the hexylphenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): A structurally similar compound with two N,N-dimethylaniline groups connected by a methylene bridge.
Michler’s base: Another related compound used in dye synthesis and as a reagent in chemical assays.
Uniqueness
4,4’-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic targets, making it valuable in various applications.
Propriétés
Numéro CAS |
65444-20-4 |
|---|---|
Formule moléculaire |
C29H38N2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-(4-hexylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H38N2/c1-6-7-8-9-10-23-11-13-24(14-12-23)29(25-15-19-27(20-16-25)30(2)3)26-17-21-28(22-18-26)31(4)5/h11-22,29H,6-10H2,1-5H3 |
Clé InChI |
PUUKMHRODAQAOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


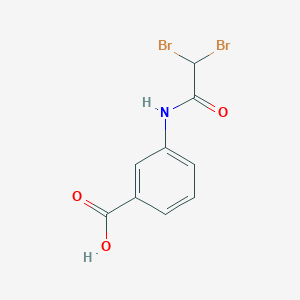
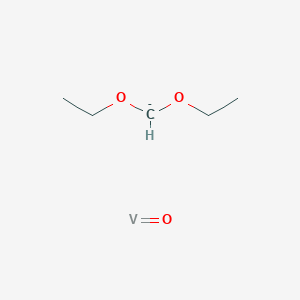
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)


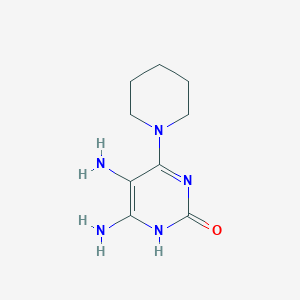
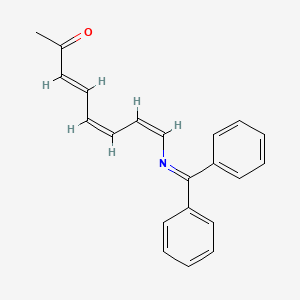
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
